(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid
Overview
Description
(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid: is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid typically involves the reaction of 3-bromo-4-methylphenol with ®-2-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxypropanoic acids with various functional groups.
Scientific Research Applications
Chemistry: (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It is also used in the development of bioactive molecules for therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the formulation of herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- (2R)-2-(4-bromo-3-methylphenoxy)propanoic acid
- (2R)-2-(3-chloro-4-methylphenoxy)propanoic acid
- (2R)-2-(3-bromo-4-ethylphenoxy)propanoic acid
Comparison: Compared to its analogs, (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid exhibits unique properties due to the presence of the bromine atom and the specific positioning of the methyl group. These structural features influence its reactivity, biological activity, and potential applications. For instance, the bromine atom enhances the compound’s ability to participate in substitution reactions, while the methyl group affects its steric and electronic properties.
Properties
IUPAC Name |
(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-4-8(5-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHLFZKJRMHCL-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)O[C@H](C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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